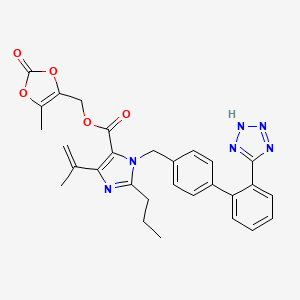![molecular formula C20H18O B565704 1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene CAS No. 1246820-30-3](/img/structure/B565704.png)
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene is an organic compound with the molecular formula C20H18O and a molecular weight of 274.36 g/mol . This compound is characterized by the presence of an acetyl group attached to a benzene ring, which is further substituted with a 1-(2-naphthyl)ethyl group. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of 1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene typically involves the Friedel-Crafts acylation reaction. This reaction uses an acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction conditions generally include:
Reaction Temperature: 0-5°C initially, followed by room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Chemical Reactions Analysis
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: KMnO4, CrO3.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Solvents: Dichloromethane, ethanol, and water.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene involves its interaction with various molecular targets and pathways. The acetyl group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene can be compared with similar compounds such as:
1-(2-Naphthyl)ethyl acetate: Similar structure but with an acetate group instead of an acetyl group.
1-(2-Naphthyl)ethanol: Contains a hydroxyl group instead of an acetyl group.
2-Acetyl-1-naphthol: Similar acetyl group but attached to a naphthol instead of a benzene ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-[2-(1-naphthalen-2-ylethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-14(19-9-5-6-10-20(19)15(2)21)17-12-11-16-7-3-4-8-18(16)13-17/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCKOFVJQVQKKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/new.no-structure.jpg)


![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)



